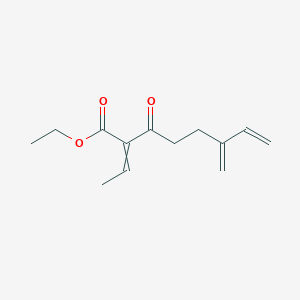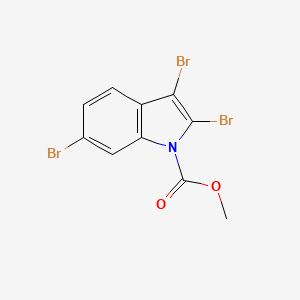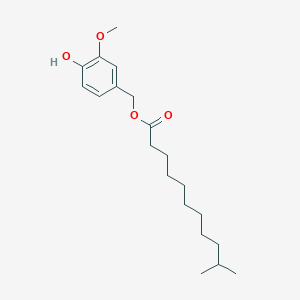
Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Etiliden-6-metiliden-3-oxo-oct-7-enoato de etilo es un compuesto orgánico con la fórmula molecular C13H18O3. Es un derivado del octenoato, caracterizado por la presencia de múltiples dobles enlaces y un grupo cetónico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Etiliden-6-metiliden-3-oxo-oct-7-enoato de etilo generalmente implica la reacción del acetoacetato de etilo con aldehídos o cetonas adecuados en condiciones básicas o ácidas. Las condiciones de reacción a menudo incluyen el uso de catalizadores como piperidina o piridina para facilitar la formación del producto deseado. La reacción generalmente se lleva a cabo a temperaturas elevadas para asegurar la conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de 2-Etiliden-6-metiliden-3-oxo-oct-7-enoato de etilo puede implicar reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de materiales de partida de alta pureza y el control estricto de los parámetros de reacción son cruciales para obtener un producto de alta calidad. El producto final se purifica típicamente mediante técnicas de destilación o recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Etiliden-6-metiliden-3-oxo-oct-7-enoato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir los dobles enlaces en enlaces simples, produciendo derivados saturados.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) o nucleófilos (NH3, OH-) en condiciones apropiadas.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 2-Etiliden-6-metiliden-3-oxo-oct-7-enoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo por el cual el 2-Etiliden-6-metiliden-3-oxo-oct-7-enoato de etilo ejerce sus efectos implica interacciones con varios objetivos moleculares. Los dobles enlaces y el grupo cetónico del compuesto le permiten participar en múltiples vías químicas, incluida la inhibición enzimática y la unión a receptores. Estas interacciones pueden modular los procesos biológicos, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
Acetato de etilo: Un éster más simple con un olor agradable, comúnmente utilizado como solvente.
Butirato de metilo: Otro éster con un olor afrutado, utilizado en saborizantes y fragancias.
Propionato de etilo: Utilizado en la industria alimentaria por su aroma afrutado.
Propiedades
Número CAS |
918150-70-6 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate |
InChI |
InChI=1S/C13H18O3/c1-5-10(4)8-9-12(14)11(6-2)13(15)16-7-3/h5-6H,1,4,7-9H2,2-3H3 |
Clave InChI |
ZTSRRJAEUXNJQG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC)C(=O)CCC(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12615537.png)
![N-[1-(2,3-dimethylcyclohexyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B12615538.png)
![{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615541.png)

![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate](/img/structure/B12615573.png)
![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)


![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)
![1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine](/img/structure/B12615595.png)

![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)
![4-[2-(Ethylsulfanyl)ethenyl]benzonitrile](/img/structure/B12615606.png)
